molecular formula C14H10N2OS2 B2833314 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 477887-99-3

5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2833314
CAS No.: 477887-99-3
M. Wt: 286.37
InChI Key: NABFUHYMFWBMGY-UHFFFAOYSA-N
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Description

5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS: 477887-99-3) is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂OS₂ and a molar mass of 286.37 g/mol . Its structure combines a fused dihydronaphthothiophene moiety with a 1,3,4-oxadiazole-2-thiol ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c18-14-16-15-13(17-14)11-7-9-6-5-8-3-1-2-4-10(8)12(9)19-11/h1-4,7H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABFUHYMFWBMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NNC(=S)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3OSC_{14}H_{11}N_3OS with a molecular weight of approximately 273.32 g/mol. The presence of the thiol group and the oxadiazole ring contributes to its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Many studies highlight the effectiveness of oxadiazole compounds against various bacterial strains.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antitubercular Activity : Certain oxadiazole derivatives are effective against Mycobacterium tuberculosis.

Antimicrobial Activity

A study examined the antibacterial properties of various 1,3,4-oxadiazole derivatives. The results indicated that compounds with a thiol moiety exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, comparable to standard antibiotics like amoxicillin .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(4-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiolS. aureus0.25 µg/mL
Other Oxadiazole DerivativeE. coli0.5 µg/mL
Another VariantM. tuberculosis0.03 µg/mL

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been evaluated using MTT assays against various cancer cell lines. For instance, certain derivatives demonstrated cytotoxicity towards colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism involves inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
5-(4-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiolHCT-11610
Another VariantHeLa15

Antitubercular Activity

Research has shown that certain oxadiazole derivatives possess significant antitubercular properties. For example, compounds containing the oxadiazole ring have been reported to exhibit MIC values as low as 0.03 µg/mL against M. tuberculosis, indicating their potential as effective antitubercular agents .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various oxadiazole derivatives against multi-drug resistant strains of bacteria. The study found that modifications to the thiol group enhanced antibacterial potency significantly.
  • Cancer Cell Line Evaluation : A library of oxadiazole compounds was synthesized and tested for antiproliferative activity in cancer cell lines. Results indicated that structural modifications led to increased cytotoxic effects against specific cancer types.

Scientific Research Applications

Anticancer Applications

Oxadiazoles have been extensively studied for their potential as anticancer agents. The specific compound of interest has shown promise in various studies:

  • In Vitro Antitumor Activity : Recent advancements have highlighted the synthesis of oxadiazole derivatives that exhibit significant antitumor activity. For instance, compounds derived from 1,3,4-oxadiazole have been tested against human leukemia cell lines (K-562) and demonstrated notable efficacy. Some derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, certain oxadiazole derivatives have been shown to interact with the ATPase domain of specific proteins involved in cancer cell survival .

Antiviral Applications

The antiviral properties of oxadiazoles are also noteworthy, particularly concerning viral infections like dengue:

  • Dengue Virus Inhibition : Research has identified a series of oxadiazole derivatives that act as non-nucleoside inhibitors of the dengue viral polymerase. These compounds were synthesized using high-throughput screening methods and exhibited submicromolar activity against all four serotypes of the dengue virus . The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole core could enhance antiviral potency.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships is crucial for optimizing the efficacy of oxadiazole derivatives:

  • Chemical Modifications : Variations in substituents on the oxadiazole ring can lead to significant changes in biological activity. For example, thio-substituted derivatives have been shown to enhance interaction with target proteins involved in cancer and viral replication pathways .

Synthesis and Characterization

The synthesis of 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves multi-step organic reactions:

StepReaction TypeKey ReagentsOutcome
1CyclizationThiophene derivativesFormation of oxadiazole ring
2SubstitutionVarious nucleophilesIntroduction of functional groups
3Thioether FormationThiol reagentsFinal product with enhanced biological activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the 1,3,4-Oxadiazole-2-thiol Family

Several structurally related compounds share the 1,3,4-oxadiazole-2-thiol core but differ in aryl substituents. Key examples include:

Table 1: Comparison of 1,3,4-Oxadiazole-2-thiol Derivatives
Compound Name / CAS Molecular Formula Molar Mass (g/mol) Substituent(s) Synthesis Yield Notable Properties Reference
Target Compound (CAS: 477887-99-3) C₁₄H₁₀N₂OS₂ 286.37 4,5-Dihydronaphtho[1,2-b]thiophene N/A High aromaticity, potential for π-π stacking
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) C₁₀H₈ClN₂OS 254.70 2-Chloro-4,5-dimethylphenyl 76% Moderate polarity (HPLC: 6.49 min)
5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol (4u) C₉H₅F₃N₂OS 270.21 4-Trifluoromethylphenyl 86% High electron-withdrawing capacity
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole (CAS: 477888-00-9) C₁₅H₁₂N₂OS₂ 300.40 Methylsulfanyl N/A Enhanced solubility in organic solvents
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS: 478033-60-2) C₂₂H₁₅F₃N₂OS₂ 444.50 3-(Trifluoromethyl)benzylsulfanyl N/A High molecular weight, low volatility
Key Observations:

Substituent Effects :

  • The target compound ’s dihydronaphthothiophene group imparts bulkiness compared to simpler aryl substituents (e.g., 4n, 4u), likely reducing solubility in polar solvents but enhancing π-π interactions in solid-state applications .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 4u) increase oxidative stability and may modulate electronic properties for optoelectronic applications .
  • Sulfanyl modifications (e.g., methylsulfanyl in CAS 477888-00-9) improve solubility, critical for solution-processed device fabrication .

Synthetic Yields :

  • Derivatives with halogenated or trifluoromethylphenyl groups (e.g., 4u, 4y) exhibit higher yields (85–90%), suggesting favorable reaction kinetics, whereas brominated or bulky substituents (e.g., 4w) show lower yields (59%) due to steric hindrance .
Material Science
  • Its extended aromatic system could theoretically enhance light absorption and charge transport, but experimental validation is needed .

Q & A

Q. How can researchers integrate molecular docking studies to rationalize observed biological activity?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., PDB: 1XYZ) using AutoDock Vina. Focus on hydrogen bonding (thiol group) and π-π stacking (naphthothiophene) interactions. Validate with mutagenesis data to confirm binding hypotheses .

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